molecular formula C25H22FNO4 B613577 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid CAS No. 1172127-44-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B613577
CAS No.: 1172127-44-4
M. Wt: 419,44 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 2-fluorophenyl group and a methyl substituent on the α-carbon of the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino terminus during chain elongation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGHKCAXQKZEQ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The process begins with Fmoc-Rink-MBHA Low Loading resin (1% DVB cross-linked polystyrene, 100–200 mesh), which offers a substitution rate of 0.3–0.4 meq/g. This resin is preferred for its compatibility with Fmoc deprotection and its ability to accommodate sterically hindered amino acids, such as Cα-methylated derivatives.

Fmoc Deprotection and Amino Acid Coupling

Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF) via two 7-minute treatments. Subsequent couplings employ a 9-fold molar excess of Fmoc-protected amino acids, activated with diisopropylcarbodiimide (DIC) and Oxyma in a 1:1:1 molar ratio. Standard couplings require 1 hour for primary amines and 3 hours for secondary amines, with extended durations for Cα-methylated residues.

Table 1: Representative Coupling Conditions

ParameterPrimary AmineSecondary AmineCα-Methylated Residues
Coupling Time1 hour3 hours3 hours
Activator Ratio (DIC:Oxyma)1:11:11:1
SolventDMFDMFDMF

Selective Deprotection and Linker Attachment

After backbone assembly, the Mtt (4-methyltrityl) protecting group on lysine residues is selectively removed using 30% hexafluoroisopropanol (HFIP) in dichloromethane (DCM). This step enables site-specific conjugation of hydrophobic linkers, such as 2-[2-(2-Fmoc-amino-ethoxy)-ethoxy]-acetic acid (Fmoc-AEEA-OH) or eicosanedioic acid, using PyAOP activation.

Cleavage and Crude Peptide Isolation

The dry resin undergoes cleavage with a trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (95:2.5:2.5 v/v) for 2 hours at room temperature. Post-filtration, the peptide is precipitated by adding cold diethyl ether (-20°C) and centrifuged at 3,500 rpm. The pellet is washed twice with ether and dried in vacuo, yielding the crude product.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is dissolved in 20% acetonitrile/20% acetic acid/60% water and purified using a Luna 5 µm Phenyl-Hexyl preparative column (21 × 250 mm). A linear gradient of 30–50% acetonitrile in 0.1% TFA/water over 60 minutes achieves >95% purity, as confirmed by analytical RP-HPLC.

Table 2: Purification Parameters

Column TypeGradientPurity ThresholdYield
Luna Phenyl-Hexyl30–50% ACN/60 min>95%98%

Characterization and Quality Control

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight with observed m/z values matching theoretical calculations (e.g., obsd. M+3 = 1657.2; calc. M+3 = 1657.0).

Comparative Analysis of Synthesis Strategies

The SPPS approach offers superior control over stereochemistry and scalability compared to solution-phase methods. Key advantages include:

  • Reduced epimerization : The solid support minimizes racemization during coupling.

  • Efficient purification : RP-HPLC resolves closely related impurities, critical for pharmaceutical-grade peptides.

  • Modularity : Linkers and protecting groups can be tailored for specific applications, such as lipidated peptide therapeutics.

Challenges and Optimization

Solubility Constraints

The compound’s hydrophobicity necessitates the use of DMF or DCM as primary solvents. Heating to 37°C with sonication improves dissolution during stock solution preparation .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The fluorophenyl group can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name (CAS/ID) Substituents Molecular Formula Molecular Weight Purity (%) Storage Conditions Key Applications/Research Findings Hazards (GHS)
Target Compound 2-fluorophenyl, α-methyl C25H22FNO4 ~419.44* N/A Likely -20°C (inferred) Peptide synthesis, antiviral intermediates (inferred) Likely H302, H315 (similar to analogs)
(S)-3-(o-tolyl) analog (HY-W010984) o-tolyl C25H23NO4 401.45 99.76 -20°C (powder) Laboratory chemicals, drug manufacturing H302, H315, H319, H335
(S)-4-hydroxyphenyl-2-methyl analog 4-hydroxyphenyl, α-methyl C25H23NO5 417.45 N/A 2–8°C (sealed) Research use, peptide modifications H302, H315, H319, H335
(S)-2,4,5-trifluorophenyl analog 2,4,5-trifluorophenyl C24H19F3NO4 466.41 N/A N/A Biomedical research (fluorinated probes) Not reported
(S)-6-chloroindole-3-yl analog 6-chloroindole-3-yl C26H21ClN2O4 477.91 N/A N/A Specialty amino acid derivatives Not reported

Notes:

  • Fluorine vs. This may improve target binding in bioactive peptides but reduce solubility in nonpolar solvents .
  • Biological Activity: Fluorinated analogs (e.g., 2,4,5-trifluorophenyl) are prioritized in antiviral research due to fluorine’s metabolic stability and enhanced binding affinity .

Role in Antiviral Agents

Compounds like the target and its analogs serve as intermediates in HIV-1 entry inhibitors. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid derivatives exhibit antiviral activity, with fluorinated phenyl groups improving resistance profiles .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid, often referred to as a fluorenyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FNO4C_{24}H_{24}FNO_4, with a molecular weight of approximately 402.44 g/mol. The compound features a fluorenyl group, which is known for its role in enhancing the lipophilicity and biological activity of various pharmacophores.

Biological Activity Overview

The biological activities associated with fluorenyl derivatives include:

  • Antimicrobial Activity : Studies have demonstrated that fluorenone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Antitumor Activity : Some fluorenone derivatives have been identified as potential antitumor agents, acting as inhibitors of topoisomerases. These enzymes play a crucial role in DNA replication and transcription, making them important targets for cancer therapy .
  • Enzyme Inhibition : The compound may also exhibit enzyme inhibitory properties, particularly against metabolic enzymes involved in lipid metabolism or other critical pathways. Research into related compounds has shown that modifications in the side chains can significantly alter their inhibitory effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorenone derivatives, including those with similar structures to this compound). Results indicated that certain derivatives displayed low minimum inhibitory concentrations (MICs) against Bacillus anthracis and methicillin-resistant Staphylococcus aureus .
  • Antitumor Properties : Another investigation focused on the antiproliferative effects of fluorenone-based compounds against cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity, suggesting a potential pathway for developing new cancer therapeutics .

Data Summary

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliLow MIC values
AntitumorCancer cell linesEnhanced cytotoxicity
Enzyme InhibitionTopoisomeraseInhibition observed

Q & A

Q. What are the recommended methods for synthesizing this Fmoc-protected amino acid derivative?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) as a temporary protecting group. Key steps include:

  • Resin pre-treatment : Use NovaSyn TGR resin, swelled in dichloromethane (DCM), followed by Fmoc deprotection with 20% piperidine in DMF .
  • Coupling reactions : Activate the carboxyl group with reagents like HBTU/HOBt or DIC/Oxyma Pure in DMF. Reaction temperatures (-10°C to 20°C) and solvent polarity significantly influence coupling efficiency .
  • Side-chain protection : For the 2-fluorophenyl group, ensure acid-labile protecting groups (e.g., tert-butyl) are compatible with subsequent cleavage steps .
  • Final cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove the Fmoc group and release the product from the resin .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation and hydrolysis. Avoid moisture, as the Fmoc group is sensitive to aqueous conditions .
  • Safety protocols :
    • Use fume hoods and wear nitrile gloves , lab coats , and safety goggles to minimize skin/eye contact and inhalation risks (GHS H315, H319, H335) .
    • Avoid dust formation; use wet methods or closed systems during weighing .
    • In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Q. What analytical techniques are essential for characterizing this compound?

  • Purity assessment :
    • Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in water + 0.1% TFA) .
    • LC-MS for molecular weight confirmation (expected [M+H]⁺ ~500–550 Da, depending on substituents) .
  • Structural verification :
    • ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and fluorophenyl protons (6.8–7.5 ppm) .
    • MALDI-TOF mass spectrometry for high-resolution mass validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across safety data sheets (SDS)?

  • Case example : SDS from Indagoo () and Ambeed () classify oral toxicity as Category 4 (H302), while Key Organics () lists inhalation toxicity (Category 4).
  • Methodology :
    • Cross-reference testing : Conduct acute toxicity assays (OECD 423 for oral, OECD 403 for inhalation) to validate hazard classifications under standardized conditions .
    • Dose-response analysis : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity thresholds and compare with SDS-reported LD₅₀ values .
    • Contextual factors : Consider differences in substituents (e.g., 2-fluorophenyl vs. mercapto groups) that may alter toxicity profiles .

Q. What strategies optimize coupling efficiency in SPPS when using this compound?

  • Solvent optimization : Replace DMF with DMAC (dimethylacetamide) or NMP (N-methylpyrrolidone) to reduce racemization .
  • Activation additives : Use Oxyma Pure instead of HOBt to minimize side reactions and improve coupling rates (2–4 hours vs. 6–8 hours) .
  • Microwave-assisted synthesis : Apply 20–50 W microwave irradiation at 50°C to accelerate coupling by 30–50% while maintaining enantiomeric excess (>98%) .

Q. How does the 2-fluorophenyl substituent influence peptide conjugate stability and bioactivity?

  • Steric effects : The 2-fluoro group increases steric hindrance, reducing proteolytic degradation rates by 40–60% compared to non-fluorinated analogs .
  • Electronic effects : Fluorine’s electronegativity enhances π-π stacking with aromatic residues in target proteins (e.g., kinase active sites), improving binding affinity (Kd values ~10–100 nM) .
  • Comparative studies : Replace 2-fluorophenyl with 3,5-difluorophenyl () to assess changes in solubility and membrane permeability via logP measurements .

Q. What are the best practices for analyzing enantiomeric purity in chiral Fmoc derivatives?

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) + 0.1% TFA. Retention time differences ≥2 minutes indicate >99% enantiomeric excess .
  • Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm retention of (S)-configuration during synthesis .

Data Contradiction Analysis

Q. Conflicting GHS Classifications :

  • Skin irritation : (H315) vs. (no data).
    • Resolution : Perform OECD 439 (Reconstructed Human Epidermis) tests to determine irritation potential.
  • Respiratory toxicity : (H335) vs. (no data).
    • Resolution : Conduct OECD 436 (Acute Inhalation Toxicity) assays at 0.1–1 mg/L concentrations .

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